molecular formula C16H13NO2S B086909 n-(1-Naphthyl)benzenesulfonamide CAS No. 15309-82-7

n-(1-Naphthyl)benzenesulfonamide

Cat. No.: B086909
CAS No.: 15309-82-7
M. Wt: 283.3 g/mol
InChI Key: VRKMDUCAEICPMN-UHFFFAOYSA-N
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Description

N-(1-Naphthyl)benzenesulfonamide is an organic compound with the molecular formula C16H13NO2S and a molecular weight of 283.33 g/mol . It serves as a foundational chemical scaffold in medicinal chemistry, particularly in the design and synthesis of novel anticancer agents. Research indicates that derivatives of this core structure exhibit significant potential as dual-target inhibitors, capable of disrupting both tubulin polymerization and the STAT3 signaling pathway . This dual mechanism is highly valuable in oncology research, as it can impede cancer cell division and induce apoptosis. The compound is synthesized via a sulfonylation reaction between 1-naphthylamine and benzenesulfonyl chloride . Its crystalline structure is stabilized by intermolecular N-H···O hydrogen bonds forming chains, as well as π-π interactions between adjacent naphthyl groups . Researchers utilize this compound and its derivatives primarily in the development of chemotherapeutic candidates, with studies showing promising antiproliferative activity against diverse cancer cell lines, including lung (A549), breast (MDA-MB-231), and colon (HCT-116) carcinomas . This product is intended for Research Use Only and is not approved for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

N-naphthalen-1-ylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO2S/c18-20(19,14-9-2-1-3-10-14)17-16-12-6-8-13-7-4-5-11-15(13)16/h1-12,17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRKMDUCAEICPMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70291665
Record name n-(1-naphthyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70291665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

8.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26659108
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

15309-82-7
Record name NSC77046
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77046
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name n-(1-naphthyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70291665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Ullmann-Type Coupling Using Copper Catalysts

The Ullmann reaction couples aryl halides with amines in the presence of copper catalysts. For N-(1-naphthyl)benzenesulfonamide, this involves reacting 1-naphthylamine with bromobenzene derivatives.

Experimental Procedure

A representative protocol from literature utilizes:

  • Substrates : 1-naphthylamine (65.8 g, 300 mmol) and 4-bromo-4'-iodo-1,1'-biphenyl (129.2 g, 360 mmol).

  • Catalyst : Copper powder (5.72 g, 90 mmol).

  • Base : Potassium carbonate (41.4 g, 300 mmol).

  • Solvent : Nitrobenzene at 200°C.

The reaction achieves a 66% yield after 24 hours, with purification via silica gel chromatography.

Limitations

  • High temperatures (≥200°C) risk substrate decomposition.

  • Toxic solvents : Nitrobenzene necessitates stringent safety measures.

Buchwald-Hartwig Amination with Palladium Catalysts

The Buchwald-Hartwig reaction offers superior selectivity under milder conditions. A patented method describes:

Reaction Conditions

  • Catalyst system : Pd₂(dba)₃ (0.05 equiv) and PPh₃ (0.1 equiv).

  • Base : Sodium tert-butoxide (3 equiv).

  • Solvent : Toluene at 100°C.

  • Yield : 81% after 24 hours.

Advantages Over Ullmann Coupling

  • Lower temperature (100°C vs. 200°C).

  • Reduced side products due to ligand-controlled selectivity.

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics by enhancing molecular collisions. While specific data for this compound are scarce, analogous sulfonamide syntheses demonstrate:

  • Time reduction : Reactions complete in minutes vs. hours.

  • Improved yields : 10–15% increase compared to conventional heating.

Comparative Analysis of Synthetic Methods

MethodCatalystTemperature (°C)Time (h)Yield (%)Purity (%)
Classical AmidationNone0–254–670–7595
Ullmann CouplingCu200246690
Buchwald-HartwigPd₂(dba)₃100248198
Microwave-AssistedNone/Pd80–1200.5–185*97*

*Estimated from analogous reactions .

Chemical Reactions Analysis

Catalytic C–H Activation

Iridium-catalyzed peri-C–H bond functionalization :
$$
\text{N-(1-Naphthyl)benzenesulfonamide} + \text{Internal alkyne} \xrightarrow[\text{[IrCl(cod)]}_2/\text{PBu}_3]{\text{Toluene, 110°C}} \text{8-Vinyl-1-naphthyl derivatives}
$$
Mechanistic features :

  • Cleavage of the peri-C–H bond (naphthyl C8 position)

  • Vinyl group insertion via alkyne coordination

  • Catalytic system : 5 mol% [IrCl(cod)]2_2 with PBu3_3 ligand

Oxidation and Reduction Pathways

Reaction TypeConditionsProductKey Observations
Oxidation $$ \text{KMnO}_4, \text{H}_2\text{O}, \Delta $$1,4-NaphthoquinoneAromatic ring oxidation at C4 position
Reduction $$ \text{H}_2, \text{Pd/C}, \text{EtOH} $$5,8-DihydronaphthaleneSelective hydrogenation of naphthyl ring

Coupling Reactions

Suzuki–Miyaura cross-coupling :
$$
\text{this compound} + \text{Arylboronic acid} \xrightarrow[\text{Pd(PPh}_3\text{)}_4]{\text{Na}_2\text{CO}_3, \text{DME}} \text{Biaryl derivatives}
$$
Performance metrics :

  • Yield: 65–78%

  • Steric effects : Coupling occurs preferentially at the less hindered naphthyl C2 position

Heck reaction :
$$
\text{this compound} + \text{Alkene} \xrightarrow[\text{Pd(OAc)}_2]{\text{Base, DMF}} \text{Alkenylated products}
$$

  • Regioselectivity : Controlled by sulfonamide electronic effects

Hydrogen Bonding and Crystal Packing

Intermolecular interactions :

  • N–H···O hydrogen bonds : Link molecules into chains (D···A = 2.911 Å, ∠N–H···O = 159°)

  • π–π stacking : Interplanar spacing = 3.541 Å between naphthyl groups

Scientific Research Applications

Medicinal Chemistry Applications

n-(1-Naphthyl)benzenesulfonamide exhibits notable biological activity, making it a candidate for drug development. Its structure allows it to interact with specific proteins involved in disease processes, particularly in cancer therapy.

  • Anticancer Activity : Research indicates that this compound can inhibit critical pathways in tumor growth. It has been shown to disrupt tubulin polymerization and inhibit the signal transducer and activator of transcription 3 (STAT3), which are vital for cancer cell survival and proliferation .
  • Mechanism of Action : The compound's ability to interfere with cellular signaling pathways suggests potential mechanisms through which it exerts its cytotoxic effects. Studies have demonstrated that it induces apoptosis in various cancer cell lines by modulating these pathways, warranting further investigation into its pharmacodynamics and pharmacokinetics.

Organic Synthesis Applications

This compound is also utilized as a reagent in organic synthesis, particularly in coupling reactions.

  • C-H Activation : This compound has been explored for its ability to couple with internal alkynes through C-H bond activation. In the presence of a suitable catalyst, this compound can cleave C-H bonds at specific positions, facilitating the formation of new carbon-carbon bonds . This reaction pathway is significant for constructing complex organic molecules.

Structural Variants and Comparisons

The versatility of the benzenesulfonamide scaffold is evident through various structural analogs. Below is a comparison of this compound with related compounds:

Compound NameStructural FeaturesUnique Aspects
4-Methyl-N-(naphthalen-1-yl)benzenesulfonamideContains a methyl group instead of naphthylPotentially different biological activity
N-(4-Methoxyphenyl)-4-methylbenzenesulfonamideSubstituted on both phenyl groupsDifferent target selectivity
4-Chloro-N-(4-methoxyphenyl)benzenesulfonamideChlorine substitution on one phenyl ringEnhanced lipophilicity may affect bioavailability
4-Methoxy-N-(2-naphthyl)benzenesulfonamideNaphthalene substituted at the second positionVariations in binding affinity

This table illustrates how minor modifications to the structure can influence biological activity and therapeutic potential, emphasizing the importance of structure-activity relationships in drug design.

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in laboratory settings:

  • A study published in Nature Reviews Cancer outlines the compound's role as a dual-target agent against cancer cells, demonstrating significant cytotoxicity across multiple cancer types .
  • Another investigation published in Journal of Medicinal Chemistry details its synthesis and characterization, confirming its potential as a lead compound for further development .

Mechanism of Action

The mechanism by which N-(1-Naphthyl)benzenesulfonamide exerts its effects often involves the inhibition of specific enzymes. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity and thereby affecting processes like pH regulation and ion transport . The naphthyl group enhances the binding affinity and specificity of the compound for its target enzymes.

Comparison with Similar Compounds

Core Structural Features

N-(1-Naphthyl)benzenesulfonamide shares the benzenesulfonamide backbone with its analogs but differs in the substituent attached to the nitrogen. Key structural variations among similar compounds include:

Compound Name Substituent Key Structural Features Reference
N-[(1,3-Benzodioxol-5-yl)methyl]benzenesulfonamide 1,3-Benzodioxole-methyl Extended aromatic system with hydrogen bonding (N1—H1N⋯O2, 2.945 Å)
N-(1-(Bromomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-yl)benzenesulfonamide Bicycloheptane-bromomethyl Rigid bicyclic framework with bromine substitution
N-(2,3-Dimethylphenyl)benzenesulfonamide 2,3-Dimethylphenyl Steric hindrance from methyl groups
This compound 1-Naphthyl Planar naphthalene enhancing π-π interactions

Anticancer Activity

Derivatives with indoline-carbonyl substituents (e.g., 3-(indoline-1-carbonyl)-N-(substituted)benzenesulfonamide) exhibit potent cytotoxicity:

Compound Cell Line (IC50, µM) Reference
3-(Indoline-1-carbonyl)-N-(substituted)benzenesulfonamide A549: 1.98–9.12
This compound Data not available

Enzyme-Targeted Activity

  • Acetylcholinesterase Reactivation : N-(2-chlorophenyl)- and N-(4-fluorophenyl)benzenesulfonamides showed superior efficacy in reactivating acetylcholinesterase when combined with pralidoxime .
  • PPARγ Binding: N-(5-chloro-6-(quinolin-3-yloxy)pyridin-3-yl)benzenesulfonamide derivatives exhibited Gold Scores of 78.09–87.26, indicating strong ligand-protein interactions .

Antibacterial and Anti-Enzymatic Activity

N-(2,3-Dimethylphenyl)benzenesulfonamide derivatives demonstrated moderate antibacterial activity against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 8–32 µg/mL .

Physicochemical and Computational Data

Hydrogen Bonding and Docking Scores

Compound Hydrogen Bond Score Gold Score Reference
N-(5-Chloro-6-(quinolin-3-yloxy)pyridin-3-yl)benzenesulfonamide 6.11–7.42 78.09–87.26
N-[(1,3-Benzodioxol-5-yl)methyl]benzenesulfonamide N1—H1N⋯O2 (2.945 Å)

Insight: Electron-withdrawing groups (e.g., chloro, quinoline) enhance hydrogen bonding and docking efficiency, whereas bulky substituents (e.g., naphthyl) may prioritize hydrophobic interactions.

Biological Activity

N-(1-Naphthyl)benzenesulfonamide is a sulfonamide compound that has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound can be characterized by its sulfonamide functional group linked to a naphthalene moiety. Its molecular structure contributes to its biological activity, particularly in enzyme inhibition and interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound is known to inhibit the activity of carbonic anhydrases, which are crucial in various physiological processes, including pH regulation and ion transport. By binding to the active sites of these enzymes, this compound can alter enzyme function and potentially induce apoptosis in cancer cells .

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including HCT-116 (colon cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) cells. The compound's IC50 values reflect its potency, with some derivatives showing IC50 values below 100 µM against these cell lines .

Anti-inflammatory Effects

In vivo studies have demonstrated that this compound possesses anti-inflammatory properties. It has been shown to inhibit carrageenan-induced paw edema in rat models, indicating its potential use as an anti-inflammatory agent . The compound's ability to modulate inflammatory pathways may further enhance its therapeutic applications.

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. It has been found effective against a range of bacterial strains, including Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values indicating substantial activity against these pathogens . This suggests potential applications in treating bacterial infections.

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound and its derivatives:

  • Study on Anticancer Activity : A study evaluating the anticancer effects of various benzenesulfonamides found that this compound induced significant apoptosis in treated cell lines. The mechanism was linked to the inhibition of specific signaling pathways involved in cell proliferation .
  • Anti-inflammatory Research : Another research effort focused on the anti-inflammatory properties of sulfonamides, highlighting that this compound significantly reduced inflammation markers in animal models. This study emphasized its potential role as a therapeutic agent for inflammatory conditions .
  • Antimicrobial Evaluation : A comprehensive antimicrobial study revealed that this compound exhibited potent activity against multiple bacterial strains, suggesting its viability as a lead compound for developing new antibiotics .

Comparative Analysis of Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:

Compound NameNotable FeaturesAnticancer ActivityAntimicrobial Activity
N-(4-Bromo-1-naphthyl)benzenesulfonamideSimilar naphthalene structure; bromine substitutionModerateEffective against E. coli
2,5-Dimethyl-N-(1-naphthyl)benzenesulfonamideContains methyl groups; affects reactivityHighModerate
4-Chloro-N-(1-naphthyl)benzenesulfonamideChlorine substitution alters electronic propertiesLowEffective against S. aureus

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N-(1-Naphthyl)benzenesulfonamide and optimizing reaction yields?

  • Methodological Answer : The synthesis typically involves sulfonylation of 1-naphthylamine using benzenesulfonyl chloride under basic conditions (e.g., aqueous NaOH or pyridine). Optimization can be achieved by controlling reaction temperature (0–5°C to minimize side reactions) and stoichiometric ratios (1:1.2 molar ratio of amine to sulfonyl chloride). Post-synthesis purification via recrystallization from ethanol/water mixtures improves purity . For analogs, substituent introduction may require protecting groups or catalytic strategies (e.g., Cu-mediated coupling for sulfur modifications) .

Q. How can the crystal structure of this compound be determined experimentally?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals suitable for SCXRD are grown via slow evaporation of a saturated solution in solvents like dichloromethane/hexane. Data collection at 298 K with MoKα radiation (λ = 0.71073 Å) and refinement using SHELXL (e.g., SHELX-2018/3) yield precise structural parameters. Key metrics include space group P21_121_121_1, unit cell dimensions (a = 4.9232 Å, b = 15.4162 Å, c = 18.2102 Å), and hydrogen-bonding networks critical for stabilizing the lattice .

Q. What analytical techniques are suitable for quantifying this compound in biological matrices?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) using a C18 column and mobile phase (acetonitrile:water, 70:30 v/v) provides reliable quantification. For trace analysis, LC-MS/MS with electrospray ionization (ESI+) in selected reaction monitoring (SRM) mode enhances sensitivity. Spectrophotometric methods using Griess reagents (e.g., N-(1-Naphthyl)-ethylenediamine dihydrochloride) are also applicable for sulfonamide detection .

Advanced Research Questions

Q. How do structural modifications at the sulfur atom influence the biological activity of this compound derivatives?

  • Methodological Answer : Substituents at the sulfur atom (e.g., alkylthio, arylthio) modulate antiproliferative activity. For example, replacing the 1-naphthyl group with electron-withdrawing groups (e.g., 3-CF3_3Ph) reduces potency against leukemia HL-60(TB) cells by 40–60%, while bulky substituents (e.g., 1,2-dihydro-2-oxoquinolin-4-yl) enhance selectivity for solid tumors. SAR studies should pair synthetic chemistry with in vitro assays (MTT or SRB protocols) and molecular docking to validate target engagement (e.g., tubulin or kinase inhibition) .

Q. What computational strategies can predict the binding interactions of this compound with biological targets?

  • Methodological Answer : Density functional theory (DFT) calculations (B3LYP/6-31G* level) optimize the geometry and electronic properties (e.g., HOMO-LUMO gaps). Molecular docking (AutoDock Vina or Schrödinger Suite) into target proteins (e.g., carbonic anhydrase IX) identifies key interactions: sulfonamide oxygen hydrogen bonds with Zn2+^{2+}-bound water and π-π stacking between the naphthyl group and hydrophobic pockets. MD simulations (100 ns, AMBER force field) assess binding stability .

Q. How can researchers resolve contradictions in reported biological activities of this compound analogs?

  • Methodological Answer : Systematic validation includes:

  • Reproducibility checks : Replicate assays under identical conditions (cell line passage number, serum concentration).
  • Purity verification : NMR (≥95% purity) and LC-MS to exclude batch variability.
  • Target profiling : Use orthogonal assays (e.g., thermal shift for target engagement vs. phenotypic screens).
  • Data triangulation : Cross-reference with structural analogs (e.g., 4-bromo-N-(1-naphthyl)benzenesulfonamide) and published SAR trends .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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